

Pharmacokinetic and pharmacodynamic studies of CH6953755

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Compound of Interest		
Compound Name:	CH6953755	
Cat. No.:	B2695209	Get Quote

Application Notes and Protocols: CH6953755

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH6953755 is a potent and selective, orally active inhibitor of YES1 kinase, a non-receptor tyrosine kinase belonging to the SRC family.[1] YES1 is implicated in various cellular processes, and its amplification has been identified as a driver in several types of cancer. These notes provide an overview of the available pharmacokinetic and pharmacodynamic data for **CH6953755**, along with protocols for key in vitro and in vivo experiments.

Pharmacokinetics

While **CH6953755** is known to be orally active, detailed preclinical pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life in animal models are not extensively reported in publicly available literature. The primary focus of published studies has been on its pharmacodynamic effects and anti-tumor efficacy.

Available Information:

- Route of Administration: Oral.[1]
- Activity: Demonstrates in vivo anti-tumor activity upon oral administration.



Pharmacodynamics

CH6953755 exerts its anti-cancer effects by selectively inhibiting YES1 kinase activity. This leads to the disruption of downstream signaling pathways crucial for cancer cell proliferation and survival.

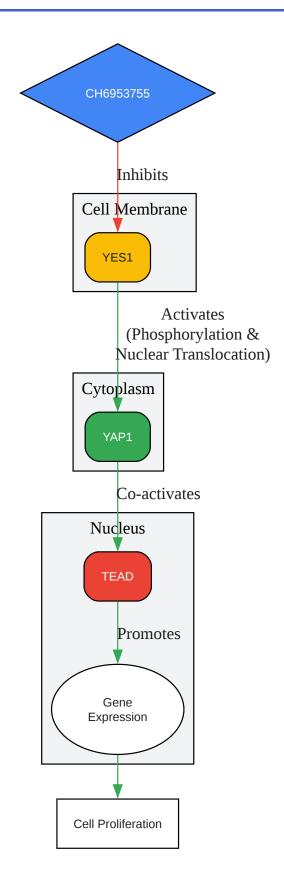
Mechanism of Action

CH6953755 is a highly selective YES1 kinase inhibitor.[1] Its mechanism of action involves the following key steps:

- Inhibition of YES1 Autophosphorylation: CH6953755 prevents the autophosphorylation of YES1 at Tyr426, a critical step for its enzymatic activation.[1]
- Downregulation of Downstream Signaling: Inhibition of YES1 kinase activity leads to the suppression of downstream signaling pathways, most notably the Hippo-YAP pathway. YES1 kinase activity regulates the nuclear translocation and serine phosphorylation of Yesassociated protein 1 (YAP1).[1]
- Inhibition of Transcriptional Activity: By inhibiting YES1, CH6953755 suppresses the transcriptional activity of the TEA domain (TEAD) family of transcription factors, which are co-activators for YAP1.[1]

Signaling Pathway Diagram





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Caption: Mechanism of action of CH6953755 in inhibiting the YES1/YAP1 signaling pathway.



In Vitro Studies

Parameter	Value	Cell Line(s)	Conditions	Reference
IC50	1.8 nM	Not specified	Kinase assay	[1]
Cell Growth	Effective at 0.001-1 μM	YES1-amplified cancer cell lines	4-day incubation	[1]
Inhibition of YES1 Autophosphoryla tion (Tyr426)	Effective at 0.001-1 μM	KYSE70 (YES1- amplified)	2-hour incubation	[1]
Suppression of TEAD Luciferase Reporter Activity	Effective at 0.1, 0.3, 1, 3 μM	KYSE70 and RERF-LC-AI (YES1-amplified)	Not specified	[1]

In Vivo Studies

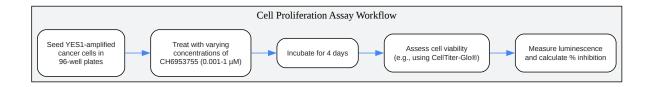
Animal Model	Dose and Route	Treatment Duration	Outcome	Reference
Xenograft models with YES1-amplified cancers	60 mg/kg, oral	Daily	Antitumor activity observed	[1]

Experimental Protocols Protocol 1: In Vitro Cell Proliferation Assay

This protocol is designed to assess the effect of **CH6953755** on the proliferation of YES1-amplified cancer cell lines.

Experimental Workflow Diagram





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Caption: Workflow for determining the anti-proliferative effects of CH6953755.

Materials:

- YES1-amplified cancer cell lines (e.g., KYSE70)
- Appropriate cell culture medium and supplements
- CH6953755 stock solution (in DMSO)
- 96-well cell culture plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
- Luminometer

Procedure:

- Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Prepare serial dilutions of CH6953755 in culture medium to achieve final concentrations ranging from 0.001 to 1 μM. Include a vehicle control (DMSO).
- Remove the overnight culture medium and add the medium containing the different concentrations of CH6953755.
- Incubate the plates for 4 days at 37°C in a humidified incubator with 5% CO2.



- After the incubation period, assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
- Measure the luminescent signal using a luminometer.
- Calculate the percentage of cell growth inhibition relative to the vehicle control.

Protocol 2: Western Blot for YES1 Phosphorylation

This protocol is used to determine the effect of **CH6953755** on the autophosphorylation of YES1.

Procedure:

- Seed KYSE70 cells in 6-well plates and grow to 70-80% confluency.
- Treat the cells with varying concentrations of CH6953755 (0.001-1 μM) for 2 hours.
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA assay.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate the membrane with a primary antibody against phospho-YES1 (Tyr426) overnight at 4°C.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Strip the membrane and re-probe with an antibody for total YES1 as a loading control.

Protocol 3: In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of **CH6953755** in a xenograft mouse model.



Experimental Workflow Diagram



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Caption: Workflow for an in vivo xenograft study of CH6953755.

Materials:

- Immunodeficient mice (e.g., nude or SCID)
- YES1-amplified cancer cells
- CH6953755
- Appropriate vehicle for oral administration
- Calipers for tumor measurement

Procedure:

- Subcutaneously inject YES1-amplified cancer cells into the flank of immunodeficient mice.
- Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).
- Randomize the mice into treatment and control groups.
- Prepare a formulation of CH6953755 for oral administration at a dose of 60 mg/kg.
- Administer CH6953755 or vehicle to the respective groups daily by oral gavage.



- Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice a week).
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for phospho-YES1).

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References

- 1. cancer-research-network.com [cancer-research-network.com]
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